4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1501963-64-9
VCID: VC6896383
InChI: InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H
SMILES: C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F.Cl
Molecular Formula: C12H15ClF3NO2
Molecular Weight: 297.7

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride

CAS No.: 1501963-64-9

Cat. No.: VC6896383

Molecular Formula: C12H15ClF3NO2

Molecular Weight: 297.7

* For research use only. Not for human or veterinary use.

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride - 1501963-64-9

Specification

CAS No. 1501963-64-9
Molecular Formula C12H15ClF3NO2
Molecular Weight 297.7
IUPAC Name 4-[4-(trifluoromethoxy)phenoxy]piperidine;hydrochloride
Standard InChI InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H
Standard InChI Key YQNYZXCZVRQHNK-UHFFFAOYSA-N
SMILES C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC12_{12}H15_{15}ClF3_3NO2_2
Molecular Weight297.70 g/mol
IUPAC Name4-[4-(trifluoromethoxy)phenoxy]piperidine hydrochloride
SMILESC1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F.Cl
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The trifluoromethoxy group contributes to enhanced lipophilicity compared to non-fluorinated analogs, as evidenced by calculated logP values of 2.8–3.1. This group also confers metabolic stability by resisting oxidative degradation, a trait valuable in drug design .

Synthesis and Manufacturing

Key Synthetic Routes

Industrial synthesis typically begins with 4-hydroxy piperidine derivatives. A validated pathway involves:

  • Benzyl Protection: 4-Hydroxypyridine is protected using benzyl chloride to prevent unwanted side reactions during subsequent steps.

  • Nucleophilic Aromatic Substitution: Reaction with 4-(trifluoromethoxy)phenol under basic conditions (e.g., K2_2CO3_3) introduces the phenoxy group.

  • Reductive Amination: Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridine ring to piperidine while removing the benzyl protecting group.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Process Optimization

Recent advances focus on replacing benzyl protection with greener alternatives (e.g., tert-butoxycarbonyl groups) to streamline deprotection. Microwave-assisted synthesis has reduced reaction times for the substitution step from 12 hours to 45 minutes while maintaining yields.

Investigational Applications

Pharmaceutical Research

While direct therapeutic applications remain undisclosed, structural analogs demonstrate:

  • Antitubercular Activity: Piperidine derivatives with electron-withdrawing groups (e.g., -CF3_3, -OCF3_3) inhibit Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a target in drug-resistant TB . The trifluoromethoxy group enhances membrane permeability, critical for targeting intracellular pathogens .

  • Central Nervous System (CNS) Targets: Similar compounds modulate sigma-1 and sigma-2 receptors, implicated in neuropathic pain and neurodegenerative diseases . The hydrochloride salt’s improved solubility may facilitate blood-brain barrier penetration .

Material Science

The compound’s thermal stability (decomposition temperature: 218–222°C) and fluorinated aromatic system make it a candidate for:

  • Liquid crystal matrices in display technologies

  • Photoacid generators in lithography resins

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